molecular formula C19H23ClN2O5 B600920 Desmethyl amolodipine CAS No. 113994-37-9

Desmethyl amolodipine

Cat. No. B600920
M. Wt: 394.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Amlodipine is a chemical compound used in the treatment of hypertension, angina, and other cardiovascular disorders . It is a metabolite of Amlodipine, a calcium channel blocker that works by relaxing the smooth muscles of the blood vessels, thereby reducing the pressure and increasing blood flow .


Synthesis Analysis

Amlodipine, the parent compound of Desmethyl Amlodipine, was first patented in 1982 but approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection .


Molecular Structure Analysis

The amlodipine molecule contains a total of 54 bonds. There are 29 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Amlodipine presents two characteristic steps when heated in air under non-isothermal conditions . The thermal stability of amlodipine is crucial for the formulation setting of a solid dosage form .


Physical And Chemical Properties Analysis

Amlodipine is a sparingly soluble orally administered drug and the rate of absorption is often controlled by the rate of dissolution .

Scientific Research Applications

  • Pharmacokinetics and Stability Studies :

    • Amlodipine, which is closely related to Desmethyl amlodipine, shows considerable stability under various conditions, including different pH levels and in methanol, surpassing the stability of other similar drugs like nifedipine. This was investigated through liquid chromatography assay and pharmacokinetic modeling in rabbits (Yeung, Mosher, & Pollak, 1991).
  • Molecular and Cellular Mechanisms :

    • Amlodipine is known to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation. It has been studied for its effects on the endothelial cell dysfunction, showing potential antioxidant and anti-inflammatory actions (Toma, Stancu, Sanda, & Sima, 2011).
  • Role in Reducing Oxidative Stress :

  • Cognitive Functioning and Neuroprotective Effects :

    • Amlodipine's neuropharmacological properties, believed to be protective against cerebral hypoperfusion and excitotoxic cell death, have been investigated in the context of cognitive functioning, particularly in cocaine-dependent individuals. However, results indicated no measurable cognitive benefit (Turner, Larowe, Horner, Herron, & Malcolm, 2009).
  • Effects on Bone Healing :

    • Research has explored the effects of amlodipine on bone healing, particularly in rat models post-tooth extraction. It showed a potential decrease in bone volume fraction and an increase in connective tissue, suggesting its possible impact on alveolar bone healing (Teófilo, Brentegani, & Carvalho, 2001).
  • Enzyme Linked Immunosorbent Assay for Detection :

Safety And Hazards

Amlodipine may cause serious side effects such as worsening chest pain, or a light-headed feeling, like you might pass out . It may also cause an allergic reaction, signs of which include hives; difficulty breathing; swelling of your face, lips, tongue, or throat .

Future Directions

Amlodipine has shown significant results in several trials such as clinical, preclinical, and silico trials . It is currently approved to treat high blood pressure and angina, and is considered safe and effective for treating hypertension and angina . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.

properties

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMLXNROVBYURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114498
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl amolodipine

CAS RN

113994-37-9
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113994-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl amolodipine
Reactant of Route 2
Desmethyl amolodipine
Reactant of Route 3
Desmethyl amolodipine
Reactant of Route 4
Desmethyl amolodipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desmethyl amolodipine
Reactant of Route 6
Desmethyl amolodipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.